molecular formula C9H11NO2 B11781907 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid

Cat. No.: B11781907
M. Wt: 165.19 g/mol
InChI Key: KFOHRQDINZKXFO-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound that features a cyclopropane ring attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyrrole derivative. One common method is the reaction of 1-methylpyrrole with a cyclopropanecarboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrrole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-(2-methyl-1H-pyrrol-3-yl)-2

Uniqueness

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-10-4-2-3-8(10)6-5-7(6)9(11)12/h2-4,6-7H,5H2,1H3,(H,11,12)

InChI Key

KFOHRQDINZKXFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CC2C(=O)O

Origin of Product

United States

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